molecular formula C16H13BrN2O5 B14959362 Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate

Katalognummer: B14959362
Molekulargewicht: 393.19 g/mol
InChI-Schlüssel: GBUIOQAZZDKMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate is a complex organic compound with the molecular formula C16H13BrN2O5. It is characterized by the presence of a brominated pyridine ring and a terephthalate ester group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate is unique due to the presence of the brominated pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H13BrN2O5

Molekulargewicht

393.19 g/mol

IUPAC-Name

dimethyl 2-[(5-bromopyridine-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H13BrN2O5/c1-23-15(21)9-3-4-12(16(22)24-2)13(6-9)19-14(20)10-5-11(17)8-18-7-10/h3-8H,1-2H3,(H,19,20)

InChI-Schlüssel

GBUIOQAZZDKMMZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.